molecular formula C7H10N2O B6230607 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol CAS No. 343269-89-6

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

Cat. No.: B6230607
CAS No.: 343269-89-6
M. Wt: 138.2
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Description

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol is a chemical compound with the molecular formula C7H10N2O. It is a derivative of benzimidazole, characterized by the presence of a hydroxyl group at the fourth position of the tetrahydrobenzodiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of nitrobenzene derivatives followed by cyclization with suitable reagents. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in binding to these targets, influencing various biochemical pathways. This interaction can modulate the activity of the targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol
  • 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanol hydrochloride

Uniqueness

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol is unique due to the specific position of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

343269-89-6

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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